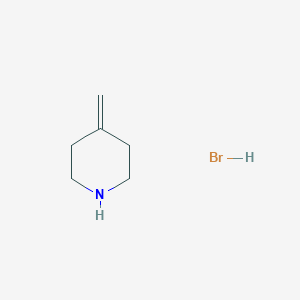

4-Methylenepiperidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylidenepiperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.BrH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKPRGHQSIXXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNCC1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-98-3 | |

| Record name | Piperidine, 4-methylene-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylenepiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylenepiperidine hydrobromide, a key intermediate in the preparation of various pharmaceutical compounds. This document details the most common and efficient synthetic route, provides step-by-step experimental protocols, and presents a thorough characterization of the final product.

Introduction

4-Methylenepiperidine and its salts are valuable building blocks in medicinal chemistry. The exocyclic double bond and the piperidine ring system are key structural motifs in a variety of biologically active molecules. The hydrobromide salt of 4-methylenepiperidine is often preferred for its crystalline nature and stability, facilitating its handling, purification, and storage. This guide will focus on a widely utilized synthetic strategy: the Wittig reaction of an N-protected 4-piperidone derivative, followed by deprotection and salt formation.

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound involves a three-step process starting from N-Boc-4-piperidone. This method is advantageous due to the stability of the intermediates and the generally high yields achieved.

Overall Synthetic Scheme

The logical relationship for the synthesis is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-methylenepiperidine (Wittig Reaction)

This step involves the conversion of the ketone group of N-Boc-4-piperidone into an exocyclic methylene group using a Wittig reagent.

Materials:

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise.

-

Allow the resulting bright yellow mixture (the ylide) to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-4-methylenepiperidine.

Step 2 & 3: Deprotection of N-Boc-4-methylenepiperidine and Formation of this compound

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the simultaneous formation of the hydrobromide salt.

Materials:

-

N-Boc-4-methylenepiperidine

-

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

-

Dichloromethane (DCM) or Diethyl ether

-

Hexanes

Procedure:

-

Dissolve N-Boc-4-methylenepiperidine in a suitable solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add an excess of hydrobromic acid with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

The product will precipitate out of the solution. If precipitation is incomplete, add a non-polar solvent like hexanes to facilitate precipitation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether or hexanes to remove any impurities.

-

Dry the product under vacuum to yield this compound.

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂BrN |

| Molecular Weight | 178.07 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 3522-98-3 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized below. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Broad Singlet | 2H | -NH₂⁺- |

| ~5.0 | Singlet | 2H | =CH₂ |

| ~3.3 | Triplet | 4H | -CH₂-N-CH₂- |

| ~2.6 | Triplet | 4H | -CH₂-C=C-CH₂- |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~140 | C =CH₂ |

| ~110 | C=C H₂ |

| ~45 | -C H₂-N-C H₂- |

| ~35 | -C H₂-C=C-C H₂- |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretching (aliphatic) |

| ~2700-2200 | Broad | N-H stretching (ammonium salt) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~1450 | Medium | C-H bending |

| ~890 | Strong | =CH₂ out-of-plane bending |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show the molecular ion of the free base.

| m/z | Interpretation |

| 97.0891 | [M]⁺ of 4-methylenepiperidine (C₆H₁₁N)[1] |

| 96 | [M-H]⁺ |

| 82 | [M-CH₃]⁺ |

Conclusion

This technical guide has detailed a reliable and widely used method for the synthesis of this compound. The three-step sequence involving a Wittig reaction, N-Boc deprotection, and salt formation provides a practical route to this important building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to the described procedures will enable the consistent and efficient production of high-purity this compound for further applications.

References

physical and chemical properties of 4-Methylenepiperidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive methylene group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in therapeutic research.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-Methylidenepiperidinium bromide | N/A |

| Synonyms | 4-Methylene-piperidine hydrobromide | |

| CAS Number | 3522-98-3 | |

| Molecular Formula | C₆H₁₂BrN | |

| Molecular Weight | 178.07 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectral Data

Detailed spectral data for this compound is not consistently published. However, based on the known structure and data from closely related compounds such as 4-Methylenepiperidine hydrochloride, the expected spectral characteristics are outlined below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the methylene group, as well as the protons on the piperidine ring. The exact chemical shifts would be influenced by the solvent and the presence of the hydrobromide salt.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display distinct peaks for the sp²-hybridized carbons of the methylene group and the sp³-hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the alkyl and vinyl groups, C=C stretching of the methylene group, and N-H stretching of the piperidinium ion.

Mass Spectrometry (MS): The mass spectrum of the free base (4-Methylenepiperidine) would show a molecular ion peak (M⁺) at m/z 97.16. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the piperidine ring.

Chemical Properties and Reactivity

This compound possesses a secondary amine within a cyclic structure and a reactive exocyclic double bond.

-

Acidity/Basicity: The piperidinium proton is acidic, and the compound will react with bases to liberate the free base, 4-methylenepiperidine.

-

Reactivity of the Methylene Group: The double bond can undergo various addition reactions, such as hydrogenation to form 4-methylpiperidine, or reactions with electrophiles. It can also participate in polymerization reactions.

-

N-Functionalization: The secondary amine of the free base is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.

Experimental Protocols

The synthesis of this compound typically involves a multi-step process, often starting from a protected 4-piperidone derivative. A common and effective route is via the Wittig reaction to introduce the methylene group, followed by deprotection and salt formation.

Synthesis of 1-Benzyl-4-methylenepiperidine via Wittig Reaction

This protocol is adapted from procedures described in the patent literature.

Materials:

-

1-Benzyl-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide.

-

Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the suspension with vigorous stirring.

-

Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes.

-

Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 1-benzyl-4-methylenepiperidine by column chromatography on silica gel.

Caption: Synthesis of 1-Benzyl-4-methylenepiperidine.

Debenzylation and Hydrobromide Salt Formation

This procedure is a general method for the debenzylation of N-benzyl amines and subsequent salt formation.

Materials:

-

1-Benzyl-4-methylenepiperidine

-

1-Chloroethyl chloroformate

-

Methanol

-

Dichloromethane (DCM)

-

Hydrobromic acid (48% aqueous solution)

Procedure:

-

Dissolve 1-benzyl-4-methylenepiperidine in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add 1-chloroethyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Add methanol to the residue and heat the solution to reflux for 1-2 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Dissolve the resulting crude 4-methylenepiperidine hydrochloride in a minimal amount of water.

-

Add a stoichiometric amount of a strong base (e.g., NaOH) to liberate the free base.

-

Extract the free base with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and cool in an ice bath.

-

Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Debenzylation and salt formation workflow.

Role in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the 4-methylenepiperidine core is a key structural motif in various pharmacologically active compounds. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.

Derivatives of 4-methylenepiperidine have been investigated for a range of therapeutic applications, including:

-

Antifungal Agents: 4-Methylenepiperidine is a key intermediate in the synthesis of the antifungal drug efinaconazole.

-

Antitubercular Agents: The 4-methylenepiperidine core has been incorporated into inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a promising target in the menaquinone pathway of Mycobacterium tuberculosis.

-

CNS Agents: The piperidine nucleus is prevalent in many centrally acting agents, and modifications of the 4-position can modulate receptor binding and activity.

The exocyclic methylene group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Relevance of the 4-methylenepiperidine core.

Safety and Handling

Specific safety data for this compound is limited. However, based on data for the hydrochloride salt, it should be handled with care. It is advisable to treat it as a potentially harmful substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, primarily via the Wittig reaction, is well-established, providing access to a scaffold with significant potential for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

4-Methylenepiperidine Hydrobromide: A Technical Guide for Researchers

CAS Number: 3522-98-3

Chemical Structure:

This technical guide provides an in-depth overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is the hydrobromide salt of 4-methylenepiperidine. It is a solid organic compound utilized primarily in organic synthesis.[1] While specific experimental data for the hydrobromide salt is not widely published, the properties of the closely related hydrochloride salt and the free base provide valuable insights.

| Property | Value | Source |

| CAS Number | 3522-98-3 | Internal |

| Molecular Formula | C6H12BrN | [1] |

| Molecular Weight | 178.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99.0% | [1] |

| Exact Mass | 177.015305 u | [1] |

Note: Some data may be for the free base or hydrochloride salt where specific data for the hydrobromide is unavailable.

Synthesis of this compound

The primary route for the synthesis of 4-methylenepiperidine and its salts is the Wittig reaction, followed by deprotection and salt formation. This method offers a reliable pathway to obtain the desired product.

Experimental Workflow: Synthesis via Wittig Reaction

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride (as an analogue)

Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine

-

To a stirred suspension of methyltriphenylphosphonium bromide in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting ylide solution is then treated with a solution of N-Boc-4-piperidone in the same solvent, added dropwise at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-methylenepiperidine, which can be purified by column chromatography.

Step 2: Deprotection to form 4-Methylenepiperidine Hydrochloride

-

The purified N-Boc-4-methylenepiperidine is dissolved in a suitable solvent (e.g., dioxane or methanol).

-

An excess of a solution of hydrogen chloride in the chosen solvent is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC until the starting material is fully consumed.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford 4-methylenepiperidine hydrochloride as a solid, which is then collected by filtration and dried.

Application in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of the antifungal agent efinaconazole . Efinaconazole is a triazole antifungal used for the topical treatment of onychomycosis.

Experimental Workflow: Synthesis of Efinaconazole

Caption: Synthesis of Efinaconazole from this compound.

Experimental Protocol: Synthesis of Efinaconazole

The synthesis involves the nucleophilic ring-opening of an epoxide intermediate by 4-methylenepiperidine.

-

This compound is neutralized in situ using a suitable base (e.g., lithium hydroxide, sodium hydroxide) in an appropriate solvent (e.g., acetonitrile).

-

To this mixture, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is added.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude efinaconazole is purified by crystallization or column chromatography.

Spectroscopic Data

Expected 1H NMR Signals:

-

Methylene protons (=CH2): A singlet or a narrow multiplet.

-

Piperidine ring protons (allylic): Multiplets.

-

Piperidine ring protons (adjacent to nitrogen): Multiplets.

-

N-H proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected 13C NMR Signals:

-

Quaternary carbon of the double bond (=C<): A signal in the olefinic region.

-

Methylene carbon of the double bond (=CH2): A signal in the olefinic region.

-

Piperidine ring carbons: Signals in the aliphatic region.

Conclusion

This compound is a valuable synthetic intermediate with a primary role in the production of the antifungal drug efinaconazole. Its synthesis is well-established through the Wittig reaction. This guide provides a foundational understanding for researchers working with this compound, though further investigation into its specific physicochemical properties is warranted.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to 4-Methylenepiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine hydrobromide, a heterocyclic compound, has emerged as a valuable intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its rigid scaffold and reactive exocyclic double bond make it an attractive building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, tailored for professionals in chemical research and drug development. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction and Historical Context

The first significant report on the synthesis of 4-methylenepiperidine appeared in a 1993 publication in the Chemical and Pharmaceutical Bulletin by M. Mimura and colleagues[1][2][3]. This work laid the foundation for subsequent synthetic explorations and applications of this compound. The initial synthesis was developed as part of a broader investigation into piperidine derivatives, a class of compounds with a rich history in medicinal chemistry.

While the 1993 paper focused on the hydrochloride salt, the hydrobromide salt has also become a commercially available and widely used variant. Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is a crucial component in the production of the antifungal drug Efinaconazole[2]. The development of efficient and scalable synthetic routes to 4-methylenepiperidine and its salts has been driven by the demand for these important therapeutic agents.

Physicochemical Properties

This compound is a solid material with the chemical formula C₆H₁₂BrN and a molecular weight of approximately 178.07 g/mol . Key identifiers for this compound are provided in the table below.

| Property | Value |

| CAS Number | 3522-98-3 |

| Molecular Formula | C₆H₁₂BrN |

| Molecular Weight | 178.07 g/mol |

| Appearance | Solid |

Synthetic Methodologies

Several synthetic routes to 4-methylenepiperidine and its subsequent conversion to the hydrobromide salt have been reported. The most common and historically significant method involves the Wittig reaction, followed by deprotection and salt formation. Alternative methods have also been developed to improve yield, cost-effectiveness, and scalability.

The Wittig Reaction Approach from N-Benzyl-4-piperidone

This classical approach, detailed in the 1993 paper by Mimura et al., involves a two-step sequence starting from the readily available N-benzyl-4-piperidone[1][2][3].

Step 1: Wittig Reaction

The first step is the olefination of N-benzyl-4-piperidone using a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.

Step 2: Debenzylation and Salt Formation

The resulting 1-benzyl-4-methylenepiperidine is then debenzylated. A common method for this is reaction with 1-chloroethyl chloroformate followed by treatment with methanol[1][2][3]. The free base of 4-methylenepiperidine is then treated with hydrobromic acid to yield the desired hydrobromide salt.

Synthesis via N-Boc-4-piperidone

An alternative and widely used method employs N-tert-butoxycarbonyl (Boc)-4-piperidone as the starting material. This approach offers advantages in terms of the ease of the deprotection step[3].

Step 1: Wittig Reaction

Similar to the previous method, a Wittig reaction is performed on N-Boc-4-piperidone to introduce the methylene group.

Step 2: Deprotection and Salt Formation

The Boc protecting group is readily removed under acidic conditions. Treatment of N-Boc-4-methylenepiperidine with an acid such as hydrochloric or hydrobromic acid directly yields the corresponding ammonium salt[3].

Experimental Protocols

The following are representative experimental protocols derived from the literature.

Synthesis of 1-Benzyl-4-methylenepiperidine (Wittig Reaction)

-

Reagents: N-benzyl-4-piperidone, methyltriphenylphosphonium bromide, potassium tert-butoxide, toluene.

-

Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous toluene at 10-20 °C under a nitrogen atmosphere, potassium tert-butoxide is added portion-wise. The mixture is stirred for 1 hour. N-benzyl-4-piperidone, dissolved in toluene, is then added dropwise while maintaining the temperature. The reaction is stirred for an additional hour. The reaction mixture is then processed by filtration to remove triphenylphosphine oxide, and the filtrate is concentrated under reduced pressure to yield crude 1-benzyl-4-methylenepiperidine. Purification can be achieved by distillation or chromatography.

Synthesis of 4-Methylenepiperidine Hydrochloride from N-Boc-4-methylenepiperidine

-

Reagents: N-Boc-4-methylenepiperidine, 30% hydrogen chloride in ethanol, ethyl acetate.

-

Procedure: To a solution of N-Boc-4-methylenepiperidine, a solution of 30% hydrogen chloride in ethanol is added dropwise at room temperature. The reaction is stirred for several hours until completion (monitored by TLC). Ethyl acetate is then added to precipitate the product. The solid is collected by filtration, washed with ethyl acetate, and dried under reduced pressure to afford 4-methylenepiperidine hydrochloride[3]. A similar procedure can be followed using hydrobromic acid to obtain the hydrobromide salt.

Quantitative Data Summary

The following table summarizes typical yields reported for the key synthetic steps. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

| Starting Material | Reaction | Product | Reported Yield (%) |

| N-Benzyl-4-piperidone | Wittig Reaction | 1-Benzyl-4-methylenepiperidine | ~85-95 |

| N-Boc-4-piperidone | Wittig Reaction | N-Boc-4-methylenepiperidine | ~80-90 |

| 1-Benzyl-4-methylenepiperidine | Debenzylation & Salt Formation | 4-Methylenepiperidine HCl | ~70-80 |

| N-Boc-4-methylenepiperidine | Deprotection & Salt Formation | 4-Methylenepiperidine HCl | ~75-85[3] |

Characterization and Analytical Data

The structure and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons (around 4.8-5.0 ppm), the allylic protons on the piperidine ring, and the protons adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the double bond and the terminal methylene carbon, in addition to the signals for the piperidine ring carbons.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Development

The primary utility of this compound in drug development is as a versatile intermediate. The exocyclic double bond can be functionalized in various ways, and the secondary amine provides a handle for further derivatization. As mentioned, its most prominent role is in the synthesis of the antifungal agent Efinaconazole. The piperidine moiety is a common scaffold in many biologically active molecules, and the 4-methylene group offers a unique structural feature for modulating pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound, since its initial synthetic reports, has become an indispensable tool for medicinal chemists and process development scientists. The well-established synthetic routes, particularly those employing the Wittig reaction, provide reliable access to this key building block. Its structural features and reactivity continue to make it a valuable component in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, and characterization to support its effective use in research and development.

References

- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Methylenepiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the hydrobromide salt in public domains, this document combines available information for the analogous hydrochloride salt and foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing expected spectral characteristics and methodologies for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | Broad Singlet | 2H | N-H₂⁺ |

| ~4.9 | Singlet | 2H | =CH₂ |

| ~3.2 | Triplet | 4H | C₂-H₂, C₆-H₂ |

| ~2.6 | Triplet | 4H | C₃-H₂, C₅-H₂ |

Note: Predicted values are based on the available spectrum for the hydrochloride salt and general principles of NMR spectroscopy. The broadness of the N-H₂⁺ signal is due to quadrupole broadening and exchange.

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~140 - 150 | C₄ |

| ~105 - 115 | =CH₂ |

| ~40 - 50 | C₂, C₆ |

| ~30 - 40 | C₃, C₅ |

Note: No experimental ¹³C NMR data for this compound or hydrochloride is currently available in the public domain. The predicted values are based on computational models and data for similar structures.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3000 - 2700 | Strong, Broad | N-H⁺ stretching |

| ~3080 | Medium | =C-H stretching |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Medium | C=C stretching |

| 1600 - 1500 | Medium | N-H⁺ bending |

| ~1450 | Medium | CH₂ scissoring |

| ~890 | Strong | =CH₂ bending (out-of-plane) |

Note: These are predicted absorption bands based on the functional groups present in this compound and the known behavior of amine salts in IR spectroscopy.

Table 3: Mass Spectrometry (MS) Data

| m/z (Predicted) | Ion | Notes |

| 97.0891 | [M]⁺ | Molecular ion of the free base (4-Methylenepiperidine) |

| 96.0813 | [M-H]⁺ | Loss of a hydrogen radical |

| 82.0656 | [M-CH₃]⁺ | Loss of a methyl radical |

| 70.0656 | [M-C₂H₃]⁺ | Retro-Diels-Alder fragmentation |

Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular weight of this compound is 178.07 g/mol , and the exact mass of the free base is 97.089149 Da.[1]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized to control fragmentation).

-

Source Temperature: 100-150 °C.

-

-

Data Acquisition (EI-MS):

-

Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the compound is sufficiently volatile.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.

References

An In-depth Technical Guide on the Solubility of 4-Methylenepiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Methylenepiperidine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document infers solubility from its applications in chemical syntheses and provides general experimental protocols for its determination.

Introduction to this compound

This compound (C₆H₁₂BrN) is the hydrobromide salt of 4-methylenepiperidine. It is a crucial building block in organic synthesis, most notably in the production of the antifungal agent efinaconazole.[1] The piperidine moiety is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is essential for reaction optimization, purification, and formulation.

Qualitative Solubility Profile

Based on its role in the synthesis of efinaconazole, where it is often reacted in organic solvents, a qualitative solubility assessment is presented in the table below.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | Amine hydrohalide salts are typically soluble in water and lower alcohols due to ion-dipole interactions and hydrogen bonding. Piperidine itself is miscible with water.[3][4] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile | Sparingly to Moderately Soluble | Used as a reaction solvent for syntheses involving 4-methylenepiperidine salts, often under anhydrous conditions, suggesting at least partial solubility is required for the reaction to proceed.[5] |

| Non-Polar | Hexane, Toluene | Likely Insoluble | Amine salts are generally insoluble in non-polar solvents due to the large difference in polarity. Piperidine has limited solubility in hexane.[3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a compound like this compound. This method is adapted from standard laboratory procedures for characterizing amine salts.

Objective: To determine the solubility of this compound in various solvents at ambient temperature.

Materials:

-

This compound

-

Selection of solvents (e.g., deionized water, methanol, ethanol, acetone, tetrahydrofuran, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: After mixing, visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid has not dissolved.

-

-

Semi-Quantitative Analysis (Optional): For solvents in which the compound is soluble, incrementally add more solute until saturation is reached to determine an approximate solubility limit.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Caption: Workflow for determining the qualitative solubility of this compound.

Role in Pharmaceutical Synthesis: Efinaconazole

This compound is a key starting material for the synthesis of efinaconazole, a triazole antifungal agent. In a typical synthetic route, 4-methylenepiperidine (often generated in situ from its salt) undergoes a nucleophilic ring-opening reaction with an epoxide derivative.

The following diagram illustrates the logical relationship in the synthesis of efinaconazole.

Caption: Logical pathway for the synthesis of efinaconazole from 4-methylenepiperidine.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible scientific literature, its established use in organic synthesis provides valuable qualitative insights. It is inferred to be soluble in polar protic solvents and at least sparingly soluble in some polar aprotic solvents. For drug development professionals, direct experimental determination using the outlined protocol is recommended to ascertain precise solubility in solvent systems relevant to their specific applications. Its role as a key intermediate highlights the importance of the piperidine scaffold in modern medicinal chemistry.

References

The Reactivity of the Exocyclic Double Bond in 4-Methylenepiperidine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine is a versatile heterocyclic compound featuring a reactive exocyclic double bond. Its hydrobromide salt is a common form for storage and handling, offering improved stability. This guide provides a comprehensive overview of the chemical reactivity associated with this exocyclic methylene group, a key functional handle for the synthesis of a wide array of substituted piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of precursors like 4-methylenepiperidine hydrobromide is crucial for the development of novel therapeutics. For instance, 4-methylenepiperidine and its salts are important intermediates in the synthesis of the antifungal drug Efinaconazole[1][2].

Core Reactivity of the Exocyclic Double Bond

The exocyclic double bond in 4-methylenepiperidine is an electron-rich moiety, making it susceptible to a variety of chemical transformations. The primary modes of reactivity include catalytic hydrogenation, cycloaddition reactions, and electrophilic additions. The protonated nitrogen in the hydrobromide salt can influence the reactivity of the double bond by withdrawing electron density, potentially requiring adjustment of reaction conditions compared to the free base.

Catalytic Hydrogenation

The most fundamental transformation of the exocyclic double bond is its reduction to a methyl group, yielding 4-methylpiperidine derivatives. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Table 1: Catalysts for the Hydrogenation of Substituted Pyridines and Related Heterocycles

| Catalyst | Substrate | Product | Key Conditions | Reference |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | Substituted Piperidines | H₂ gas (50-70 bar), glacial acetic acid | [3] |

| Rhodium on Carbon (Rh/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |

| Palladium on Carbon (Pd/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |

| Platinum on Carbon (Pt/C) | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Not specified | [4] |

| Ruthenium Dioxide (RuO₂) | Substituted Pyridines | Substituted Piperidines | High temperature and pressure | [4] |

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

A stirred solution of the substituted pyridine (1.0 g) in acetic acid (5 mL) is treated with a catalytic amount (5 mol%) of PtO₂ under H₂ gas pressure (50-70 bar). After 6-10 hours, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The organic layer is filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography.[3]

Cycloaddition Reactions

The exocyclic double bond of 4-methylenepiperidine can participate as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[5] These reactions are valuable for rapidly increasing molecular complexity in a stereocontrolled manner.[6]

-

[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, the exocyclic double bond can act as a dienophile, reacting with a suitable diene. The reaction leads to the formation of a new six-membered ring. Both normal and inverse-electron-demand Diels-Alder reactions are possible, depending on the electronic nature of the diene.[5][7]

-

[6+4] Cycloadditions: These higher-order cycloadditions can afford bicyclic systems.[6] While specific examples with 4-methylenepiperidine are not detailed in the provided results, the general principle involves the reaction of a 6π system (like a triene) with the 4π system of the diene.

-

Dipolar Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings.[5][8] This approach is particularly useful for the synthesis of complex alkaloids.[8]

Table 2: Examples of Intramolecular [4+2] Cycloaddition Reactions

| Reactant | Product | Conditions | Yield | Reference |

| 3-(But-3-yn-1-yloxy)pyridazine-4-carbonitrile | 2,3-Dihydro-7-benzofurancarbonitrile | Bromobenzene, 150°C, 96 hours | 79% | [7] |

| N-(But-3-yn-1-yl)pyridazine-4-carbonitrile | 7-Indolinecarbonitrile | 1,2,4-Trichlorobenzene, 180°C, 6 days | 49% | [7] |

DOT Diagram: General Reactivity Pathways

Caption: General reaction pathways of the exocyclic double bond.

Electrophilic Addition Reactions

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles. Common electrophilic addition reactions include:

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihalo-substituted piperidines.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield 4-halomethyl-piperidine derivatives. The regioselectivity of this addition is expected to follow Markovnikov's rule.

-

Hydration: Acid-catalyzed addition of water to form a tertiary alcohol, 4-(hydroxymethyl)piperidin-4-ol.

-

Oxymercuration-Demercuration: A milder method for hydration that avoids carbocation rearrangements.

Other Reactions

-

Kinetic Resolution: The exocyclic methylene group can serve as a non-reactive handle during kinetic resolution of chiral piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can undergo kinetic resolution via deprotonation with a chiral base, with the double bond remaining intact for subsequent functionalization.[9]

DOT Diagram: Experimental Workflow for Kinetic Resolution

Caption: Kinetic resolution of a substituted 4-methylenepiperidine.

Conclusion

The exocyclic double bond of this compound is a versatile functional group that enables a wide range of chemical transformations. From simple reductions to complex cycloadditions, the reactivity of this moiety provides access to a diverse array of substituted piperidines, which are valuable building blocks in medicinal chemistry and drug discovery. A thorough understanding of these reaction pathways and the ability to control them are essential for the rational design and synthesis of novel piperidine-based compounds with desired biological activities. The information presented in this guide serves as a foundational resource for researchers and scientists working in this exciting area of chemical synthesis.

References

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cycloaddition - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. mdpi.com [mdpi.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylenepiperidine hydrobromide and its closely related hydrochloride salt as a versatile building block in organic synthesis. The document details key synthetic transformations, experimental protocols, and applications in the synthesis of pharmaceutically relevant molecules.

Introduction

4-Methylenepiperidine and its acid addition salts, such as the hydrobromide and hydrochloride, are valuable intermediates in organic synthesis. The exocyclic double bond and the secondary amine functionality provide two reactive centers for a variety of chemical transformations. This piperidine derivative is a key component in the synthesis of several bioactive molecules, including the antifungal agent Efinaconazole and complex heterocyclic scaffolds like spiro-oxindoles.

Synthetic Applications of 4-Methylenepiperidine Salts

The primary applications of 4-methylenepiperidine salts involve their use as nucleophiles, either directly or after in-situ neutralization to the free base. Key reaction types include:

-

Nucleophilic Addition to Epoxides: The piperidine nitrogen can act as a nucleophile to open epoxide rings, a key step in the synthesis of Efinaconazole.

-

Multicomponent Reactions: 4-Methylenepiperidine can participate in cascade or multicomponent reactions to build complex molecular architectures, such as in the synthesis of spiro-oxindoles.

-

Precursor to Substituted Piperidines: The exocyclic methylene group can be further functionalized through various reactions like hydroboration-oxidation or ozonolysis to introduce other substituents at the 4-position of the piperidine ring.[1]

Experimental Protocols

Synthesis of 4-Methylenepiperidine Hydrochloride

Two common methods for the synthesis of 4-methylenepiperidine salts are the Wittig reaction starting from a protected 4-piperidone, followed by deprotection, and the direct olefination of N-substituted 4-piperidones.

Protocol 3.1.1: Wittig Reaction and Deprotection

This two-step protocol involves the Wittig olefination of N-Boc-4-piperidone followed by the acidic deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

-

Reaction: Wittig reaction of N-Boc-4-piperidone.

-

Reagents and Conditions:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

N-Boc-4-piperidone

-

Toluene

-

Temperature: 10-20 °C[2]

-

-

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in toluene at 10-20 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.

-

Stir the resulting ylide solution for 1 hour at the same temperature.

-

Add a solution of N-Boc-4-piperidone in toluene dropwise.

-

After the addition is complete, continue stirring for 1 hour.

-

The reaction mixture containing N-Boc-4-methylenepiperidine can be used directly in the next step or worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.

-

Step 2: Deprotection of tert-Butyl 4-methylenepiperidine-1-carboxylate

-

Reaction: Acid-catalyzed removal of the Boc protecting group.

-

Reagents and Conditions:

-

tert-Butyl 4-methylenepiperidine-1-carboxylate

-

Hydrochloric acid (or HBr) in an organic solvent (e.g., ethanol, ethyl acetate)[2]

-

-

Procedure:

-

Dissolve the crude or purified tert-butyl 4-methylenepiperidine-1-carboxylate in a suitable organic solvent like ethanol.

-

Add a solution of hydrochloric acid (e.g., 30% in ethanol) to the mixture.[2]

-

Stir the reaction mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

The product can be isolated by filtration, washing with a non-polar solvent (e.g., methyl tert-butyl ether), and drying under reduced pressure.[2]

-

Workflow for the Synthesis of 4-Methylenepiperidine Hydrochloride

Caption: Synthetic workflow for 4-Methylenepiperidine Hydrochloride.

Application in the Synthesis of Efinaconazole

4-Methylenepiperidine hydrochloride is a crucial building block in the synthesis of the antifungal drug Efinaconazole.

-

Reaction: Nucleophilic ring-opening of an epoxide.

-

Reagents and Conditions:

-

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane

-

4-Methylenepiperidine hydrochloride

-

Base (e.g., NaOH, Magnesium tert-butoxide)[3]

-

Lewis Acid (optional, e.g., LiBr)

-

Solvent (e.g., Acetonitrile)

-

Temperature: Reflux

-

-

Procedure:

-

To a reaction flask, add acetonitrile, 4-methylenepiperidine hydrochloride, and a base such as sodium hydroxide.[4]

-

Optionally, a Lewis acid like lithium bromide can be added to facilitate the reaction.[4]

-

Add (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization.

-

Quantitative Data for Efinaconazole Synthesis

| Reactant 1 | Reactant 2 | Base | Lewis Acid | Solvent | Temp. | Time (h) | Yield (%) | Purity (%) | Reference |

| (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | 4-Methylenepiperidine HCl | NaOH | LiBr | Acetonitrile | Reflux | 47 | 79.2 | 99.52 | [4] |

| (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | 4-Methylenepiperidine HCl | Mg(OtBu)₂ | - | Acetonitrile | Reflux | 20 | 89 | 99.9 | [3] |

Application in the Synthesis of Spiro-oxindoles

4-Methylenepiperidine can be employed in multicomponent reactions to generate complex heterocyclic scaffolds like spiro-oxindoles, which are of interest in medicinal chemistry.

-

Reaction: [3+2] Cycloaddition of an azomethine ylide.

-

Reagents and Conditions:

-

Isatin

-

Sarcosine or L-proline

-

A dipolarophile (e.g., a chalcone derivative)

-

4-Methylenepiperidine (generated in situ from the salt)

-

Solvent (e.g., Methanol)

-

Temperature: Reflux[5]

-

-

General Procedure:

-

A mixture of isatin, an amino acid (sarcosine or L-proline), and a dipolarophile are heated in a suitable solvent like methanol to generate an azomethine ylide in situ.

-

4-Methylenepiperidine (as the free base) can act as a component in such reactions, leading to the formation of novel spiro-piperidine-oxindole derivatives.

-

The reaction proceeds via a [3+2] cycloaddition mechanism.

-

The product is typically isolated after cooling the reaction mixture and purification by column chromatography.

-

Signaling Pathway

Mechanism of Action of Efinaconazole

Efinaconazole, synthesized using 4-methylenepiperidine, is a triazole antifungal agent. Its primary mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane integrity and function, ultimately leading to fungal cell death.

References

- 1. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide as a Versatile Building Block for Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylenepiperidine hydrobromide for the construction of diverse spirocyclic scaffolds. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties.[1] This document details three powerful synthetic strategies: photoredox-catalyzed radical hydroarylation, intramolecular Heck reactions, and [3+2] cycloadditions, complete with detailed experimental protocols and quantitative data.

Photoredox-Catalyzed Radical Hydroarylation for the Synthesis of Spiropiperidines

Application Notes:

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds.[2] The radical hydroarylation of N-aryl-4-methylenepiperidine derivatives offers a highly efficient and environmentally friendly method for the synthesis of spiropiperidines.[1][3] This approach utilizes a strongly reducing organic photoredox catalyst to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes a regioselective cyclization onto the pendant 4-methylene-piperidine moiety, followed by a hydrogen atom transfer to yield the desired spirocyclic product.[1] This methodology is tolerant of a wide range of functional groups and avoids the use of toxic reagents or precious metals.[1]

Quantitative Data:

| Entry | Precursor | Spirocyclic Product | Yield (%) |

| 1 | N-(2-iodobenzyl)-4-methylenepiperidine | Spiro[piperidine-4,2'-indan] | 85 |

| 2 | N-(2-iodophenethyl)-4-methylenepiperidine | Spiro[piperidine-4,1'-tetralin] | 78 |

| 3 | N-(2-bromo-4-fluorobenzyl)-4-methylenepiperidine | 6'-fluoro-spiro[piperidine-4,2'-indan] | 91 |

| 4 | N-(3-iodo-pyridin-4-yl)methyl-4-methylenepiperidine | Spiro[piperidine-4,6'-pyrrolo[3,4-c]pyridine] | 65 |

Experimental Protocol: General Procedure for Photoredox-Catalyzed Spirocyclization [1]

-

To a 16 mL screw-top test tube, add the N-aryl-4-methylenepiperidine precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).

-

Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.

-

Evacuate and backfill the tube with nitrogen gas (this step should be repeated three times).

-

Add anhydrous solvent (e.g., acetonitrile or dimethylformamide, 3 mL) and diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv) via syringe.

-

Stir the resulting mixture at 800 rpm for 16 hours under irradiation with commercial blue LEDs.

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic piperidine.

Signaling Pathway Diagram:

Caption: Photoredox-catalyzed radical hydroarylation cycle.

Intramolecular Heck Reaction for Spiro[piperidine-4,3'-oxindole] Synthesis

Application Notes:

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of carbo- and heterocyclic rings.[4] This reaction is particularly well-suited for the synthesis of sterically demanding spirocyclic structures, such as the spiro[piperidine-4,3'-oxindole] scaffold, which is a privileged motif in medicinal chemistry.[5] The reaction proceeds via the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by an intramolecular migratory insertion of the tethered alkene (the 4-methylene group of the piperidine) and subsequent β-hydride elimination to afford the spirocyclic product.[5] The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction.

Quantitative Data (Representative):

| Entry | Aryl Halide | Ligand | Base | Solvent | Yield (%) |

| 1 | N-(2-bromobenzoyl)-4-methylenepiperidine | PPh₃ | Et₃N | DMF | 75 |

| 2 | N-(2-iodo-N-methyl-benzamido)-4-methylenepiperidine | dppf | Ag₂CO₃ | Toluene | 82 |

| 3 | N-(2-bromophenylsulfonyl)-4-methylenepiperidine | P(o-tol)₃ | K₂CO₃ | DMA | 68 |

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

-

To a flame-dried Schlenk flask, add the N-(2-haloaryl)-4-methylenepiperidine precursor (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., PPh₃, 10 mol%).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., DMF, toluene, or DMA, 10 mL) and the base (e.g., Et₃N, Ag₂CO₃, or K₂CO₃, 2.0 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,3'-oxindole] derivative.

Experimental Workflow Diagram:

Caption: Intramolecular Heck reaction workflow.

[3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-piperidines

Application Notes:

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. The reaction of 4-methylenepiperidine derivatives with 1,3-dipoles, such as azomethine ylides, provides a direct route to spiro-pyrrolidinyl-piperidine scaffolds.[6][7] Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The exocyclic double bond of the 4-methylenepiperidine acts as the dipolarophile, reacting with the azomethine ylide to form the spirocyclic pyrrolidine ring with high regio- and stereoselectivity.[6] This methodology allows for the rapid assembly of complex and medicinally relevant spiro-heterocycles.

Quantitative Data (Representative):

| Entry | 1,3-Dipole Precursors | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | Sarcosine, Benzaldehyde | N-Boc-4-methylenepiperidine | Toluene | 88 | >95:5 |

| 2 | Proline, Isatin | N-Cbz-4-methylenepiperidine | Methanol | 92 | >95:5 |

| 3 | Glycine methyl ester, Formaldehyde | N-Benzyl-4-methylenepiperidine | THF | 75 | 90:10 |

Experimental Protocol: General Procedure for [3+2] Cycloaddition

-

To a round-bottom flask, add the N-substituted 4-methylenepiperidine (1.0 mmol, 1.0 equiv), the α-amino acid (e.g., sarcosine or proline, 1.2 equiv), and the aldehyde or ketone (e.g., benzaldehyde or isatin, 1.2 equiv).

-

Add the appropriate solvent (e.g., toluene, methanol, or THF, 10 mL).

-

Heat the reaction mixture to reflux and stir for the required time (monitored by TLC or LC-MS, typically 4-12 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-pyrrolidinyl-piperidine derivative.

Logical Relationship Diagram:

Caption: Pathway for [3+2] cycloaddition.

References

- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 5. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Methylenepiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 4-methylenepiperidine hydrobromide as a key building block. This versatile reagent serves as a crucial intermediate in the development of novel therapeutic agents, including antifungal and antibacterial compounds.

Introduction

4-Methylenepiperidine and its salts are valuable scaffolds in medicinal chemistry. The exocyclic double bond and the piperidine ring offer unique structural features that can be exploited to synthesize a variety of complex molecules with diverse biological activities. This document focuses on its application in the synthesis of the antifungal drug Efinaconazole and inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), a key enzyme in the menaquinone biosynthetic pathway.

Data Presentation: Synthesis of Bioactive Molecules

The following table summarizes quantitative data for the synthesis of Efinaconazole and a MenA inhibitor, highlighting the versatility of this compound and its free base in nucleophilic addition reactions.

| Bioactive Molecule | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, 4-Methylenepiperidine hydrochloride | Magnesium tert-butoxide, Acetonitrile | Reflux, 20 hours | 89% | 99.9% (HPLC) | [1] |

| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, 4-Methylenepiperidine | Ethanol | Microwave irradiation, 120°C, 6 hours | 90% | Not specified | [2] |

| Efinaconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, this compound | Lithium hydroxide, Isopropanol/Water | 70°C, then reflux | 67% (as p-toluenesulfonate salt) | >99% (HPLC) | [3] |

| MenA Inhibitor (analogue of GSK1733953A) | tert-butyl 4-(((4-chlorophenyl)(3-hydroxyphenyl)methyl)oxy)methyl)piperidine-1-carboxylate | 4-Methylenepiperidine, Diisopropylazodicarboxylate (DIAD), Triphenylphosphine, Dichloromethane | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of Efinaconazole via Epoxide Ring-Opening with 4-Methylenepiperidine Hydrochloride

This protocol details the synthesis of Efinaconazole by the ring-opening of an epoxide intermediate with 4-methylenepiperidine hydrochloride, facilitated by a strong base.[1]

Materials:

-

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane

-

4-Methylenepiperidine hydrochloride

-

Magnesium tert-butoxide

-

Acetonitrile

-

Dichloromethane

-

Saturated sodium chloride solution

-

Ethanol

-

Purified water

Procedure:

-

To a 250 mL three-necked flask equipped with a thermometer, add 4-methylenepiperidine hydrochloride (8 g, 60 mmol), magnesium tert-butoxide (10 g, 60 mmol), and acetonitrile (80 mL).

-

Add (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (10.2 g, 40 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture to dryness to obtain the crude product.

-

Dissolve the crude product in dichloromethane (100 mL) and wash with saturated sodium chloride solution.

-

Separate the organic phase, dry it, and concentrate to obtain an oily residue (20 g).

-

Dissolve the oil in ethanol (20 mL) with stirring and cool the solution in an ice bath to 5-10°C.

-

Slowly add purified water (20 mL) dropwise to precipitate the solid product. Continue stirring for an additional 30 minutes.

-

Filter the precipitate and wash the filter cake with a 1:1 (v/v) mixture of ethanol and water (10 mL) to obtain the crude Efinaconazole.

-

For further purification, dissolve the crude product in ethanol (20 mL) with stirring and cool to 5-10°C in an ice bath.

-

Add purified water (20 mL) dropwise to induce crystallization and stir for 1 hour.

-

Filter the solid, wash with a 1:1 (v/v) mixture of ethanol and water (10 mL).

-

Dry the final product at 50°C under forced air to yield a grayish-white solid of Efinaconazole (12.3 g, 89% yield, 99.9% purity by HPLC).

Protocol 2: Microwave-Assisted Synthesis of Efinaconazole

This protocol describes a rapid, microwave-assisted synthesis of Efinaconazole.[2]

Materials:

-

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (Epoxide 1)

-

4-Methylenepiperidine

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a microwave reaction vial, dissolve Epoxide 1 (54.2 mg, 0.216 mmol) in ethanol (217 µL).

-

Add 4-methylenepiperidine (147 mg, 1.51 mmol) to the solution.

-

Seal the vial and subject the reaction mixture to microwave irradiation at 120°C for 6 hours.

-

After cooling, quench the reaction with water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash three times with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Efinaconazole.

Visualizations

Synthesis Workflow for Efinaconazole

Caption: General workflow for the synthesis of Efinaconazole.

Inhibition of Menaquinone Biosynthesis in M. tuberculosis

Caption: Inhibition of MenA in the menaquinone biosynthesis pathway.

References

- 1. WO2018036416A1 - Efinaconazole preparation method and crystal form m of efinaconazole - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 4-Methylenepiperidine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine hydrobromide is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid scaffold and the presence of a reactive exocyclic double bond make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of antifungal agents and inhibitors of bacterial enzymes.

Application Note 1: Synthesis of Efinaconazole, a Topical Antifungal Agent

4-Methylenepiperidine is a key intermediate in the synthesis of Efinaconazole, a triazole antifungal agent used for the topical treatment of onychomycosis. The piperidine moiety is crucial for the molecule's activity, which targets lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Efinaconazole

The following diagram illustrates the mechanism of action of Efinaconazole. By inhibiting lanosterol 14α-demethylase, Efinaconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.

Experimental Protocol: Synthesis of Efinaconazole from 4-Methylenepiperidine